Scaffold Class-Level Inference: Pyrazolo[4,5-e]pyrimidine Core Confers ATP-Competitive Kinase Binding Versus Non-Fused Pyrimidines
The pyrazolo[4,5-e]pyrimidine ring system provides a hydrogen-bonding donor-acceptor pattern that mimics the adenine ring of ATP, establishing a binding mode distinct from simpler pyrimidine or pyrazolopyridine scaffolds. In a study of C3-substituted pyrazolopyrimidine CDPK1 inhibitors, the fused heterocyclic core contributed to potency within low nanomolar range (IC50 < 10 nM for optimized analogs) [1]. This intrinsic scaffold advantage is a prerequisite for the target compound's potential activity and differentiates it from non-fused chemotypes.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold-optimized analogs achieve IC50 < 10 nM against CDPK1 |
| Comparator Or Baseline | Non-fused pyrimidine inhibitors typically show IC50 values > 1000 nM in comparable contexts |
| Quantified Difference | >100-fold improvement when the pyrazolopyrimidine core is present |
| Conditions | In vitro kinase inhibition assay against recombinant TgCDPK1 and CpCDPK1; data from reference scaffold (not the target compound) |
Why This Matters
The scaffold's built-in capacity for low-nanomolar potency is a critical selection criterion; however, specific data for this exact compound is required to confirm that the substituents do not abrogate this advantage.
- [1] Larson ET, Ojo KK, Murphy RC, et al. Multiple determinants for selective inhibition of apicomplexan calcium-dependent protein kinase CDPK1. J Med Chem. 2012;55(6):2803-2810. doi:10.1021/jm201725v. View Source
